molecular formula C14H15NS B471310 N-[(4-methylsulfanylphenyl)methyl]aniline CAS No. 723753-86-4

N-[(4-methylsulfanylphenyl)methyl]aniline

Cat. No. B471310
CAS RN: 723753-86-4
M. Wt: 229.34g/mol
InChI Key: NAHINYKYEWBCMA-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methyl]aniline, also known as MSMA, is a synthetic organic compound that belongs to the aniline family. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. MSMA has been widely used as an herbicide to control weeds in various crops, including cotton, rice, and sugarcane. However, due to its potential toxicity and environmental concerns, its use has been restricted in some countries.

Scientific Research Applications

  • N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, yielding aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).

  • Methyl 4-phenylthiophenyl sulfoxide was polymerized to create poly(methyl-4-phenylthiophenylsulfonium), which can be used as an alkylating agent for various organic compounds, including aniline (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

  • A Schiff base compound derived from aniline was investigated for its corrosion inhibitory action on mild steel in acidic environments. This compound showed effective inhibition, suggesting its potential in corrosion prevention (Daoud, Douadi, Issaadi, & Chafaa, 2014).

  • The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide using anilines as the aryl source was developed, highlighting an efficient method to produce sulfonated oxindoles (Liu, Zheng, & Wu, 2017).

  • Poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers were synthesized, showing significant conductivity and potential as water-soluble conducting polymers (Nguyen, Kasai, Miller, & Diaz, 1994).

  • Methyl N-phenyl carbamate was synthesized from aniline using methyl formate, presenting a greener and more efficient method compared to traditional routes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

  • Poly(N-methyl aniline) doped with sulphonic acids was synthesized and characterized for its application as humidity sensors, demonstrating its utility in environmental sensing technologies (Kulkarni, Viswanath, & Khanna, 2006).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHINYKYEWBCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylsulfanylphenyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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